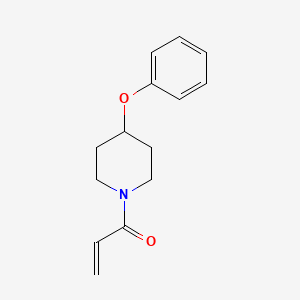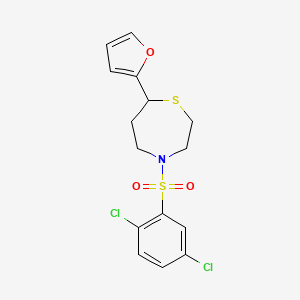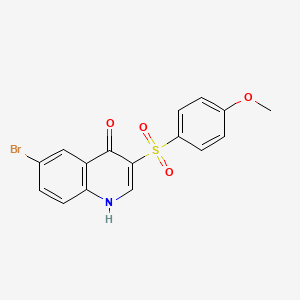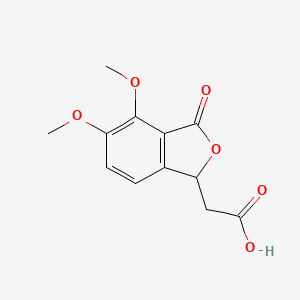
1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4'-Methylpropiophenone-oxime or MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive substance that has been found to have stimulant properties similar to those of cocaine and amphetamines. The purpose of
Mechanism of Action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters for these neurotransmitters and prevents their reuptake, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration results in the stimulation of the central nervous system, leading to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
MDPV has been found to have significant effects on the central nervous system, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction and muscle tension. In addition, MDPV has been found to have significant effects on the brain, including increased dopamine release and decreased serotonin release. These effects can lead to addiction, psychosis, and other negative outcomes.
Advantages and Limitations for Lab Experiments
MDPV has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, MDPV also has several limitations, including its potential for abuse, its toxicity, and its potential for negative side effects.
Future Directions
There are several future directions for research on MDPV, including the development of new synthetic methods, the study of its pharmacological properties, and the development of new treatments for addiction and other disorders. In addition, future research should focus on the development of safer and more effective synthetic cathinones that can be used in medicine and other fields.
Conclusion:
In conclusion, 1-(4-Phenoxypiperidin-1-yl)prop-2-en-1-one is a chemical compound that has significant potential for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MDPV has several advantages for lab experiments, it also has several limitations and potential negative outcomes. Future research should focus on the development of safer and more effective synthetic cathinones that can be used in medicine and other fields.
Synthesis Methods
MDPV can be synthesized using various methods, including the Leuckart reaction, reductive amination, and oxidative coupling. The Leuckart reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by the reaction of the resulting imine with 4-phenoxypiperidine. Reductive amination involves the reaction of propiophenone with methylamine and sodium borohydride, followed by the reaction of the resulting imine with 4-phenoxypiperidine. Oxidative coupling involves the reaction of propiophenone with hydroxylamine, followed by the reaction of the resulting oxime with 4-phenoxypiperidine. The synthesis of MDPV requires expertise in organic chemistry and should only be performed by trained professionals.
Scientific Research Applications
MDPV has been extensively studied for its potential applications in various fields, including medicine, neuroscience, and pharmacology. In medicine, MDPV has been found to have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In neuroscience, MDPV has been used to study the mechanisms of addiction and reward. In pharmacology, MDPV has been used to study the effects of stimulants on the central nervous system.
properties
IUPAC Name |
1-(4-phenoxypiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-10-8-13(9-11-15)17-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBNNRPJTZHQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)
![5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide](/img/structure/B2961875.png)
![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)
![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)


![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2961883.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2961886.png)


![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)
